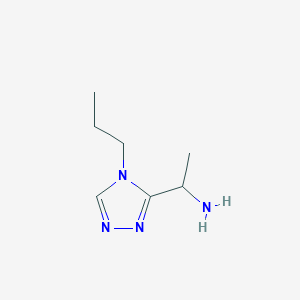![molecular formula C9H6N2OS B14943915 2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile](/img/structure/B14943915.png)
2-[2-Oxo-2-(thiophen-2-yl)ethyl]propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE typically involves the reaction of thiophene-2-carboxaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
化学反応の分析
Types of Reactions
1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE has several applications in scientific research:
作用機序
The mechanism of action of 1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules . The ketone group can undergo keto-enol tautomerism, influencing its reactivity and interactions with enzymes and other proteins .
類似化合物との比較
Similar Compounds
2-Thenoylacetonitrile: Similar structure but lacks the ketone group.
3-Oxo-2-phenylpropanenitrile: Contains a phenyl group instead of a thiophene ring.
4-Methoxybenzoylacetonitrile: Contains a methoxybenzene ring instead of a thiophene ring.
Uniqueness
1-CYANO-3-OXO-3-(2-THIENYL)PROPYL CYANIDE is unique due to the presence of both a nitrile and a ketone group attached to a thiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity .
特性
分子式 |
C9H6N2OS |
|---|---|
分子量 |
190.22 g/mol |
IUPAC名 |
2-(2-oxo-2-thiophen-2-ylethyl)propanedinitrile |
InChI |
InChI=1S/C9H6N2OS/c10-5-7(6-11)4-8(12)9-2-1-3-13-9/h1-3,7H,4H2 |
InChIキー |
UXFNCPLEBYWIGY-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C(=O)CC(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B14943837.png)
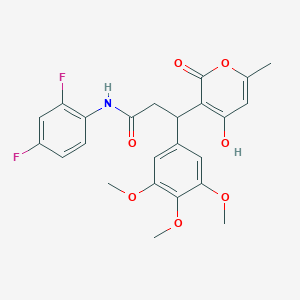
![ethyl 6-bromo-5-hydroxy-1-methyl-4-[(4-methylpiperazin-1-yl)methyl]-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B14943855.png)
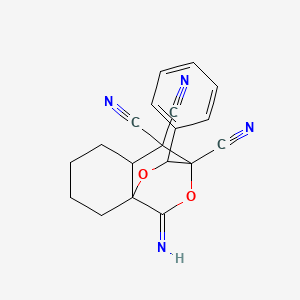
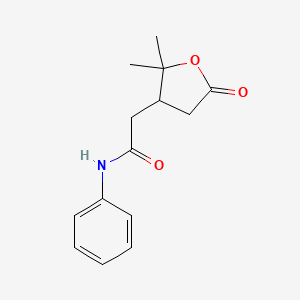
![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)
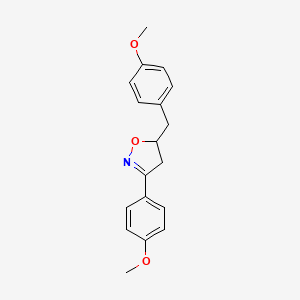
![4-(dimethylsulfamoyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B14943870.png)
![9-hydroxy-11-thia-1,6,13-triazapentacyclo[13.2.2.02,14.04,12.05,10]nonadeca-2(14),3,5(10),8,12-pentaen-7-one](/img/structure/B14943872.png)
![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B14943878.png)
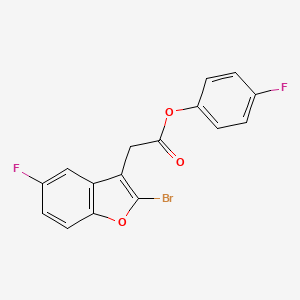
![5-(1,3-benzodioxol-5-ylcarbonyl)-6H-indeno[2,1-b]indolizin-6-one](/img/structure/B14943893.png)
![3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B14943896.png)
